molecular formula C15H11ClN2O2S2 B3038555 5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine CAS No. 866143-76-2

5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B3038555
CAS No.: 866143-76-2
M. Wt: 350.8 g/mol
InChI Key: RXKRSRHOCYGRBY-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine ( 866143-76-2) is a high-purity chemical compound offered for research and development applications. This molecule features a benzothiazole core structure substituted with a benzenesulfonyl group and a 4-chlorophenyl moiety, yielding a molecular formula of C 15 H 11 ClN 2 O 2 S 2 and a molecular weight of 350.84 g/mol [ ]. The compound is part of the thiazole-sulfonamide class of heterocycles, which are privileged scaffolds in medicinal chemistry and drug discovery [ ]. Thiazole and sulfonamide hybrids are extensively investigated for their diverse biological activities. While research on this specific molecule is ongoing, analogues and related structures have demonstrated potential in various research areas, underscoring the value of this chemical class as a building block for developing new bioactive molecules [ ]. Researchers are exploring these compounds to understand their mechanisms of action and interactions with biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It must be handled by technically qualified individuals, using appropriate safety procedures.

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S2/c16-11-8-6-10(7-9-11)13-14(21-15(17)18-13)22(19,20)12-4-2-1-3-5-12/h1-9H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKRSRHOCYGRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219612
Record name 4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866143-76-2
Record name 4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866143-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. In this case, 4-chlorophenylacetyl chloride can be reacted with thiourea to form the thiazole ring.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the thiazole intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

    Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Position 4 Substituent Position 5 Substituent Amine Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-(4-Chlorophenyl) Benzenesulfonyl Primary amine (-NH₂) 336.84 High polarity due to sulfonyl group; potential kinase inhibition
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 4-(4-Chlorophenyl) None (E)-4-(Dimethylamino)benzylidene 333.86 Crystal structure resolved; acts as cyclin-dependent kinase inhibitor
4-(4-Chlorophenyl)-5-methyl-N-(2-naphthyl)-1,3-thiazol-2-amine 4-(4-Chlorophenyl) Methyl 2-Naphthyl 350.86 Increased lipophilicity; naphthyl group enhances π-π interactions
4-(4-Methoxyphenyl)-5-phenyl-1,3-thiazol-2-amine 4-(4-Methoxyphenyl) Phenyl Primary amine (-NH₂) 282.35 Electron-donating methoxy group; may improve metabolic stability
4-(4-Chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine 4-(4-Chlorophenyl) None (Z)-4-Methoxybenzylidene 370.84 Schiff base enhances hydrogen bonding; tested for antimycobacterial activity
4-(Tert-butylsulfonyl)-1-(5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine 4-Phenyl 5-[(4-Chlorophenyl)sulfanyl] Tert-butylsulfonyl-pyrazole 505.08 Bulky tert-butyl group reduces solubility; dual sulfonyl/sulfanyl motifs

Key Observations from Structural Variations

This contrasts with electron-donating groups (e.g., methyl in or methoxy in ), which may improve metabolic stability but reduce reactivity. Schiff base derivatives (e.g., ) introduce imine bonds, enabling π-stacking and hydrogen bonding with biological targets, as seen in kinase inhibitors .

The target compound’s benzenesulfonyl group balances polarity and aromatic interactions.

Biological Activity Trends :

  • Compounds with 4-chlorophenyl at position 4 (target compound, ) show consistent interest in kinase and antimicrobial applications.
  • Sulfonyl-containing analogs (target compound, ) are associated with enzyme inhibition due to sulfonyl-oxygen interactions with active sites .

Biological Activity

5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that include a benzenesulfonyl group and a 4-chlorophenyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of 5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine is C15H11ClN2O2SC_{15}H_{11}ClN_{2}O_{2}S. The presence of sulfur and nitrogen in its thiazole ring contributes to its diverse chemical reactivity and biological properties.

Property Value
IUPAC Name5-(benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Molecular FormulaC15H11ClN2O2S
CAS Number866143-76-2
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with various biological targets. The benzenesulfonyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. The thiazole moiety is known for its role in drug design due to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives for their effectiveness against bacterial strains. The results showed that 5-(benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines, suggesting a mechanism involving apoptosis induction. Specifically, it was found to target key signaling pathways involved in cell cycle regulation and apoptosis .

Study on DNase I Inhibition

A notable study synthesized several derivatives of thiazole compounds, including those related to 5-(benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine. These derivatives were evaluated for their inhibitory effects on bovine pancreatic DNase I. Compounds exhibited varying degrees of inhibition, with some showing nanomolar IC50 values, indicating their potential as therapeutic agents for conditions like Alzheimer's disease due to their dual inhibition properties .

Dual Inhibition of 5-Lipoxygenase and DNase I

Further research highlighted the dual inhibitory effects of certain thiazole derivatives on both DNase I and 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory processes. Compounds demonstrated significant inhibition with IC50 values as low as 50 nM for 5-LO, suggesting their potential use in anti-inflammatory therapies .

Comparison with Related Compounds

To better understand the specific biological activity of 5-(benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine, it is useful to compare it with similar compounds:

Compound Key Features Biological Activity
4-(4-Chlorophenyl)-1,3-thiazol-2-amineLacks sulfonyl groupWeaker antimicrobial activity
5-(Methylsulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amineContains methylsulfonyl instead of benzenesulfonylDifferent chemical reactivity and lower potency

Q & A

Q. Answer :

  • IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1150–1300 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-chlorophenyl protons appear as a doublet in aromatic regions) .
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogous thiazole derivatives (e.g., C–S bond lengths of ~1.75 Å and dihedral angles between aromatic rings) .

How can researchers design experiments to evaluate the biological activity of this compound?

Q. Answer :

  • Enzyme inhibition assays : Test against targets like acetylcholinesterase (AChE) or carbonic anhydrase (CA) using colorimetric methods (e.g., Ellman’s reagent for AChE) .
  • Dose-response studies : Use IC₅₀ calculations to determine potency. For example, benzenesulfonamide analogs show IC₅₀ values in the µM range against CA isoforms .
  • Cellular assays : Assess cytotoxicity via MTT assays on cancer cell lines, noting discrepancies between enzyme inhibition and cellular activity due to membrane permeability limitations .

What structural modifications enhance the compound’s bioactivity, and how can structure-activity relationship (SAR) studies be optimized?

Q. Answer :

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring improves enzyme binding affinity, as seen in analogs with 2,4-difluorophenyl groups .
  • Heterocyclic replacements : Replacing the thiazole ring with oxadiazole or triazole moieties alters metabolic stability and target selectivity .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

How should researchers address contradictions in biological activity data across studies?

Answer :
Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or compound purity. For example:

  • Batch variability : Impurities from incomplete synthesis (e.g., unreacted hydrazides) can skew results .
  • Species-specific activity : Enzymatic assays using human vs. bovine CA isoforms show differing inhibition profiles .
  • Validation : Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

What computational methods are suitable for predicting the compound’s environmental fate and toxicity?

Q. Answer :

  • QSPR models : Predict biodegradability and bioaccumulation using descriptors like logP and molecular weight .
  • Density Functional Theory (DFT) : Calculate redox potentials to assess persistence in environmental matrices .
  • Toxicity databases : Compare with PubChem data for structurally related sulfonamides to infer ecotoxicological risks .

How does crystallographic data inform the compound’s solid-state stability and formulation design?

Q. Answer :

  • Polymorphism screening : X-ray diffraction identifies stable crystalline forms. For example, hydrogen-bonding networks (N–H⋯O=S) enhance thermal stability .
  • Hygroscopicity : Crystallographic packing density (derived from unit cell parameters) predicts moisture uptake, critical for storage conditions .

What safety protocols are recommended for handling this compound during synthesis?

Q. Answer :

  • Waste management : Segregate reaction byproducts (e.g., POCl₃-derived residues) and dispose via certified hazardous waste facilities .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal exposure to sulfonamide intermediates .

How can comparative studies with analogs improve mechanistic understanding?

Q. Answer :

  • Pharmacophore mapping : Compare inhibition profiles of 4-chlorophenyl vs. 4-methoxyphenyl analogs to identify essential substituents .
  • Kinetic studies : Measure kcat/KM ratios for enzyme-inhibitor complexes to distinguish competitive vs. non-competitive binding .

What advanced statistical methods are applicable for analyzing high-throughput screening data?

Q. Answer :

  • Multivariate analysis : Use PCA to reduce dimensionality in datasets with multiple biological endpoints (e.g., enzyme inhibition, cytotoxicity) .
  • Machine learning : Train random forest models on structural descriptors to predict novel bioactive derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Reactant of Route 2
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5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine

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